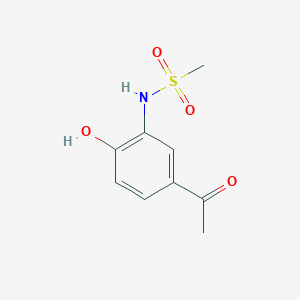

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Übersicht

Beschreibung

2,4’-Dibromoacetophenone: is an organic compound with the molecular formula C8H6Br2O . It is a derivative of acetophenone where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use in organic synthesis, particularly in the preparation of various derivatives and as a reagent in analytical chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Acetophenone: The most common method for synthesizing 2,4’-Dibromoacetophenone involves the bromination of acetophenone. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Alternative Methods: Another method involves the bromination of 4’-Bromoacetophenone using bromine in acetic acid.

Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Kondensationsreaktionen: 2,4’-Dibrom-acetophenon unterliegt Kondensationsreaktionen mit Aldehyden in Gegenwart von Zinn(II)-chlorid (SnCl2) oder Samarium(II)-iodid (SmI3) unter Bildung von α,β-ungesättigten Ketonen.

Veresterung: Es ist auch bei der Veresterung von Carbonsäuren nützlich, wobei es als Reagenz zur Bildung von Estern wirkt.

Häufige Reagenzien und Bedingungen:

Kondensationsreaktionen: Reagenzien wie Aldehyde, Zinn(II)-chlorid (SnCl2) und Samarium(II)-iodid (SmI3) werden häufig verwendet.

Veresterung: Carbonsäuren und Alkohole werden zusammen mit 2,4’-Dibrom-acetophenon unter sauren Bedingungen verwendet, um Ester zu bilden.

Hauptprodukte:

α,β-ungesättigte Ketone: Entstehen durch Kondensationsreaktionen mit Aldehyden.

Ester: Entstehen durch Veresterungsreaktionen mit Carbonsäuren.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects in cell-based assays. Its structure suggests potential interactions with cyclooxygenase enzymes, particularly cyclooxygenase-2, which are crucial in mediating inflammation and pain responses.

- Analgesic Effects : Due to its structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), it may also exhibit analgesic properties, making it a candidate for further development in pain management therapies.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Acetylation of 2-Hydroxyaniline : This involves using acetic anhydride or acetyl chloride in the presence of a base followed by reaction with methanesulfonyl chloride.

- Demethylation Reactions : Techniques utilizing reagents like boron tribromide or strong acids can yield the desired compound from methoxy derivatives.

Comparative Studies

Research has identified several compounds that share structural features with this compound, highlighting how slight modifications can significantly impact biological activities:

| Compound Name | Structural Features | Notable Aspects |

|---|---|---|

| N-(4-acetylphenyl)methanesulfonamide | Acetyl group at para position | Different position affects activity |

| N-(2-hydroxyphenyl)methanesulfonamide | Hydroxyl group without acetyl | Potentially different biological profile |

| N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamide | Bromoacetyl instead of acetyl | Increased reactivity due to bromine |

| N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide | Acetyl at meta position | Variation in anti-inflammatory activity |

These comparisons underscore the importance of structural diversity in influencing the pharmacological profiles of related compounds.

Case Studies and Research Findings

Research into this compound is still ongoing, but preliminary findings indicate its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases. For instance:

- A study demonstrated that compounds with structural similarities often exhibit competitive inhibition against cyclooxygenase enzymes, suggesting that this compound may inhibit cyclooxygenase-2 activity effectively, similar to other NSAIDs.

- Further investigations are necessary to explore the full range of biological activities and therapeutic applications of this compound, as well as to understand its mechanisms of action in detail.

Wirkmechanismus

Mechanism: 2,4’-Dibromoacetophenone acts as a reactive alkylating agent. It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles. This reactivity makes it useful in various synthetic applications .

Molecular Targets and Pathways:

Glycogen Synthase Kinase-3β (GSK-3β): It acts as a non-ATP competitive inhibitor of GSK-3β, a key enzyme involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4’-Bromoacetophenon: Ähnliche Struktur, aber mit nur einem Bromatom an der Position 4.

2,3’-Dibrom-acetophenon: Ein weiteres Dibromderivat mit Bromatomen an den Positionen 2 und 3.

Einzigartigkeit: 2,4’-Dibrom-acetophenon ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das eine ausgeprägte Reaktivität verleiht und es für bestimmte synthetische Anwendungen geeignet macht, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können .

Biologische Aktivität

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group, an acetyl group, and a methanesulfonamide moiety. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 219.25 g/mol.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of methanesulfonamides have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of related sulfonamide compounds has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, a target for cancer therapy, which suggests that this compound could also act through similar pathways.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : Evidence from related compounds indicates they may cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Research Findings and Case Studies

A study conducted on sulfonamide derivatives demonstrated significant anticancer activity against several cancer cell lines. The results showed that these compounds could reduce cell viability effectively, with IC50 values indicating potent activity (Table 1).

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sulfonamide A | MCF-7 | 15 | Apoptosis |

| Sulfonamide B | HeLa | 10 | Enzyme Inhibition |

| This compound | TBD | TBD | TBD |

Eigenschaften

IUPAC Name |

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEWSLVKOAXJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597817 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-18-3 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.